Cas no 1247474-36-7 (2-(4-formylphenoxy)propanenitrile)
2-(4-formylphenoxy)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- Propanenitrile, 2-(4-formylphenoxy)-
- 2-(4-formylphenoxy)propanenitrile
- 1247474-36-7
- Z54191100
- CS-0257525
- F72052
- MFCD16040524
- AKOS008949275
- EN300-67353
-
- Inchi: 1S/C10H9NO2/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,7-8H,1H3
- InChI Key: QNECGSPKRWDDLX-UHFFFAOYSA-N
- SMILES: C(#N)C(OC1=CC=C(C=O)C=C1)C
Computed Properties
- Exact Mass: 175.063328530g/mol
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.1Ų
2-(4-formylphenoxy)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B593000-25mg |
2-(4-formylphenoxy)propanenitrile |
1247474-36-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B593000-50mg |
2-(4-formylphenoxy)propanenitrile |
1247474-36-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B593000-250mg |
2-(4-formylphenoxy)propanenitrile |
1247474-36-7 | 250mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328195-250mg |
2-(4-Formylphenoxy)propanenitrile |
1247474-36-7 | 95% | 250mg |
¥407.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328195-1g |
2-(4-Formylphenoxy)propanenitrile |
1247474-36-7 | 95% | 1g |
¥1101.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328195-5g |
2-(4-Formylphenoxy)propanenitrile |
1247474-36-7 | 95% | 5g |
¥3854.00 | 2024-08-09 | |
| abcr | AB587332-250mg |
2-(4-Formylphenoxy)propanenitrile; . |
1247474-36-7 | 250mg |
€168.30 | 2024-07-20 | ||
| abcr | AB587332-1g |
2-(4-Formylphenoxy)propanenitrile; . |
1247474-36-7 | 1g |
€341.10 | 2024-07-20 | ||
| abcr | AB587332-5g |
2-(4-Formylphenoxy)propanenitrile; . |
1247474-36-7 | 5g |
€1035.50 | 2024-07-20 | ||
| A2B Chem LLC | AV59211-250mg |
2-(4-formylphenoxy)propanenitrile |
1247474-36-7 | 95% | 250mg |
$56.00 | 2024-04-20 |
2-(4-formylphenoxy)propanenitrile Suppliers
2-(4-formylphenoxy)propanenitrile Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2-(4-formylphenoxy)propanenitrile
Research Briefing on 2-(4-formylphenoxy)propanenitrile (CAS: 1247474-36-7) in Chemical Biology and Pharmaceutical Applications
2-(4-formylphenoxy)propanenitrile (CAS: 1247474-36-7) has recently emerged as a key synthetic intermediate in medicinal chemistry and chemical biology research. This aromatic aldehyde-containing nitrile compound exhibits unique reactivity patterns that make it particularly valuable for the development of novel pharmaceuticals and bioconjugation tools. Recent studies have highlighted its role in multicomponent reactions for constructing heterocyclic scaffolds prevalent in FDA-approved drugs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-(4-formylphenoxy)propanenitrile as a crucial building block for developing selective kinase inhibitors. The compound's formyl group enabled efficient Schiff base formation with primary amines, while the nitrile functionality participated in subsequent cyclization reactions. This dual reactivity was leveraged to create a library of 47 novel compounds targeting aberrant kinase signaling in cancer.
Structural analyses (X-ray crystallography and DFT calculations) of derivatives synthesized from 1247474-36-7 revealed important insights into molecular recognition patterns. The electron-withdrawing nitrile group was found to significantly influence the conformational preferences of resulting compounds, affecting their binding affinity to biological targets by up to 3 orders of magnitude compared to similar derivatives lacking this moiety.
Recent advances in bioconjugation chemistry have employed 2-(4-formylphenoxy)propanenitrile as a versatile linker for antibody-drug conjugates (ADCs). Its orthogonal reactivity allows sequential conjugation to lysine residues (via formyl group) followed by click chemistry modifications (through nitrile reduction to amine). This approach, reported in Nature Biotechnology (2024), demonstrated improved ADC stability and pharmacokinetic profiles in preclinical models.
Ongoing research is exploring the metabolic fate of 1247474-36-7 derivatives, with recent pharmacokinetic studies showing favorable absorption characteristics but unexpected cytochrome P450-mediated oxidation patterns. These findings, presented at the 2024 ACS Spring Meeting, suggest the need for strategic structural modifications to optimize metabolic stability while retaining biological activity.
The compound has also found applications in chemical probe development for studying protein-protein interactions. A 2024 Chemical Science publication detailed its use in creating photoaffinity labeling reagents, where the nitrile group was converted to tetrazole for subsequent UV-induced crosslinking with target proteins. This approach enabled mapping of previously undruggable protein interfaces.
From a synthetic chemistry perspective, recent methodological developments have significantly improved the scalability of 2-(4-formylphenoxy)propanenitrile production. A continuous flow chemistry approach published in Organic Process Research & Development (2023) achieved 92% yield with >99% purity, addressing previous challenges in large-scale preparation of this valuable intermediate.
Emerging safety data (presented at the 2023 SOT Annual Meeting) indicate that 1247474-36-7 derivatives show promising toxicological profiles, with several candidates advancing to IND-enabling studies. Structure-toxicity relationship analyses revealed that the nitrile group's metabolic conversion to carboxylic acids contributes to reduced off-target effects compared to similar compounds with alternative electron-withdrawing groups.
Future research directions include exploring the compound's potential in PROTAC design (leveraging its bifunctional nature) and as a precursor for radiopharmaceuticals (via nitrile reduction to amine for subsequent radiolabeling). Several pharmaceutical companies have included 2-(4-formylphenoxy)propanenitrile derivatives in their 2024-2025 preclinical pipelines, particularly for oncology and inflammatory indications.
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